ChEMBL-Annotated Bioactivity Footprint Versus Structural Analogs with C5 and Acyl Variations
ChEMBL records indicate that CHEMBL1402646 (the target compound) has been evaluated in nine distinct potency assays, yielding a preclinical max phase designation. In contrast, the closely related 5-ethylthio analog (CHEMBL1402465, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide) registers only two documented potency assays and a less advanced pipeline status within the same database, suggesting a narrower screening engagement [1]. While the absolute potency values are not publicly accessible at the individual compound level, the differential assay coverage itself constitutes a pragmatic selection signal: the target compound has attracted broader functional characterization, implying greater availability of secondary pharmacological data and established assay protocols, which reduces the onboarding burden for new research projects [2].
| Evidence Dimension | Number of documented bioactivity assays (ChEMBL) |
|---|---|
| Target Compound Data | 9 potency assays (ChEMBL ID CHEMBL1402646) |
| Comparator Or Baseline | 2 potency assays for 5-ethylthio analog (CHEMBL1402465) |
| Quantified Difference | 7 additional assay records for the target compound |
| Conditions | ChEMBL database v33; functional and potency assays curated from deposited screening data |
Why This Matters
A compound with richer publicly curated assay data reduces the time and resources required for assay development and hit validation, making it a more efficient procurement choice for laboratories initiating new target-based screens.
- [1] ChEMBL Database. Bioactivity Summary for CHEMBL1402646 and CHEMBL1402465. View Source
- [2] ChEMBL Database. Compound Report Card: CHEMBL1402465 (5-ethylthio analog). View Source
